4E2RCat is classified as a small-molecule inhibitor with the PubChem identifier 2287238. It belongs to a group of compounds that modulate the activity of translation factors, particularly those involved in the initiation phase of protein synthesis. Its primary function is to disrupt the eIF4E-eIF4G interaction, thereby inhibiting cap-dependent translation, which is often upregulated in various malignancies and viral infections .
The molecular structure of 4E2RCat has been analyzed using computational methods to understand its binding interactions with eIF4E. The compound's atomic coordinates were derived from PubChem, and molecular docking studies were performed using AutoDock Vina to predict its binding pose at the eIF4E binding site.
The primary chemical reaction involving 4E2RCat is its competitive inhibition of the eIF4E-eIF4G interaction. This inhibition prevents the assembly of the eIF4F complex necessary for cap-dependent translation.
The mechanism by which 4E2RCat exerts its effects involves blocking the formation of the eIF4F complex, which is essential for initiating translation. By inhibiting the interaction between eIF4E and eIF4G, 4E2RCat effectively reduces the translation of mRNAs that depend on this pathway.
While specific physical and chemical properties such as melting point or solubility are not extensively documented, general characteristics can be inferred based on similar compounds:
The primary applications of 4E2RCat lie within cancer research and virology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3